![molecular formula C7H8N4 B11921564 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under conditions such as heating or the presence of catalysts.
Major Products:
Oxidation: N-oxides of the imidazopyridine ring.
Reduction: Partially saturated imidazopyridine derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the substituents used.
Applications De Recherche Scientifique
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, thereby modulating gene expression.
Comparaison Avec Des Composés Similaires
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: This compound is known for its mutagenic properties and is found in well-cooked meat and fish.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another similar compound with potential biological activities.
Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate NF-kappa-B activity sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
1-methylimidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10) |
Clé InChI |
SGEQLXKFRBWJAM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)

![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
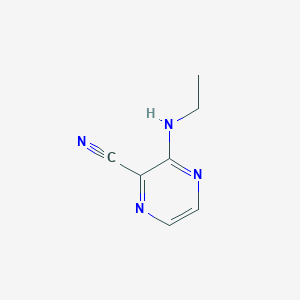
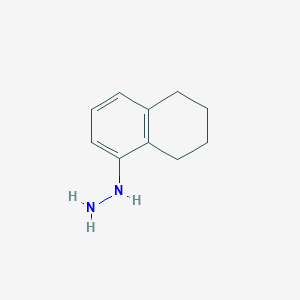
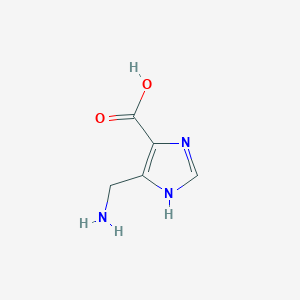

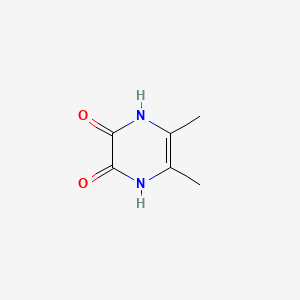

![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
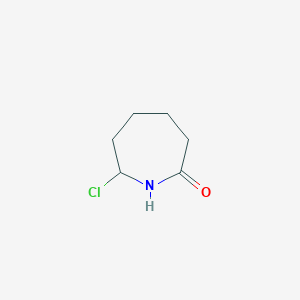
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
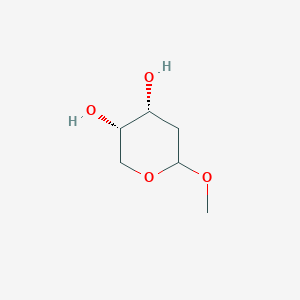
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
